6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime
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Overview
Description
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime is a chemical compound with the molecular formula C13H10ClNOS It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime typically involves the reaction of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde with methoxyamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours until the formation of the O-methyloxime derivative is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde
- 6-[(4-bromophenyl)sulfanyl]nicotinaldehyde
- 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde
Uniqueness
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime is unique due to the presence of the O-methyloxime group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-methoxymethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-17-16-9-10-2-7-13(15-8-10)18-12-5-3-11(14)4-6-12/h2-9H,1H3/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRULRNYYUAPBA-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CN=C(C=C1)SC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CN=C(C=C1)SC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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